molecular formula C15H12Cl2N2O3S B2913725 4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide CAS No. 1090956-20-9

4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide

Cat. No. B2913725
CAS RN: 1090956-20-9
M. Wt: 371.23
InChI Key: RHDWOHOGKBURAU-UHFFFAOYSA-N
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Description

4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CCNSB" and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Applications

One study focuses on the synthesis of pro-apoptotic indapamide derivatives as anticancer agents, highlighting a specific compound with notable proapoptotic activity against melanoma cell lines. This compound demonstrated significant growth inhibition and was further evaluated for its anticancer activity, exhibiting IC50 values against melanoma cancer cell lines. Additionally, the compound showed inhibitory effects on human carbonic anhydrase isoforms, suggesting a potential mechanism of action (Ö. Yılmaz et al., 2015).

Synthesis and Reactivity Studies

Research into the chlorosulfonation of N-benzyl carboxamides explores the reactions of chloro- and dichloro-benzamide with chlorosulfonic acid, leading to various sulfonamide derivatives. These compounds were assessed for their preliminary biological activity, providing insights into their synthesis and potential applications in medicinal chemistry (R. Cremlyn et al., 1989).

Molecular Docking and DFT Calculations

Another study involves the synthesis of novel benzenesulfonamide derivatives, followed by molecular docking and density functional theory (DFT) calculations to evaluate their potential as antitumor agents. Some chlorinated compounds from this research showed excellent in vitro antitumor activity against specific cell lines, indicating their promise for therapeutic applications (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Electrophysiological Activity in Cardiac Applications

Research into N-substituted imidazolylbenzamides, including benzene-sulfonamides, as selective class III agents for cardiac electrophysiological activity, highlights the potential of these compounds in therapeutic interventions for arrhythmias. This study underscores the importance of the imidazolyl moiety for class III electrophysiological activity (T. K. Morgan et al., 1990).

Antimicrobial Activity

Another study focused on the design and synthesis of new compounds containing β-lactam, cyclic imide, and sulfonamido groups, demonstrating high biological activity against bacteria and fungi. This highlights the compound's potential in developing new antimicrobial agents (Z. Fadel & A. Al-Azzawi, 2021).

properties

IUPAC Name

4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3S/c16-12-4-1-10(2-5-12)7-8-23(21,22)19-14-9-11(15(18)20)3-6-13(14)17/h1-9,19H,(H2,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDWOHOGKBURAU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)NC2=C(C=CC(=C2)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=C(C=CC(=C2)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[2-(4-chlorophenyl)ethenesulfonamido]benzamide

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